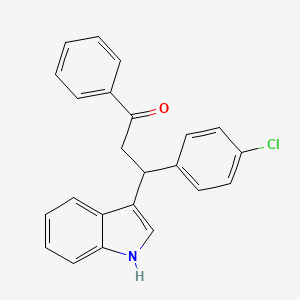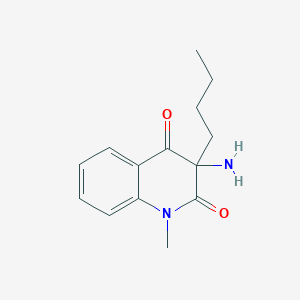![molecular formula C22H20ClNO3 B12584676 5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide CAS No. 648923-97-1](/img/structure/B12584676.png)
5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide is an organic compound with a complex structure that includes a chloro, hydroxy, and phenylethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzamide core: This can be achieved through the reaction of 5-chloro-2-hydroxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the phenylethoxy group: This step involves the etherification of the benzamide derivative with 2-phenylethanol in the presence of a suitable catalyst.
Final modifications: Additional steps may include chlorination and methylation reactions to introduce the chloro and methyl groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into their mechanism of action.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules, influencing their activity. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylethoxy and methyl groups, which may affect its biological activity and solubility.
2-Hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide: Lacks the chloro group, which may influence its reactivity and binding properties.
Uniqueness
5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, hydroxy, and phenylethoxy groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
648923-97-1 |
|---|---|
Molekularformel |
C22H20ClNO3 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-6-5-9-20(27-13-12-16-7-3-2-4-8-16)21(15)24-22(26)18-14-17(23)10-11-19(18)25/h2-11,14,25H,12-13H2,1H3,(H,24,26) |
InChI-Schlüssel |
XTIZVHDOJUXRAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid](/img/structure/B12584596.png)
![1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B12584602.png)
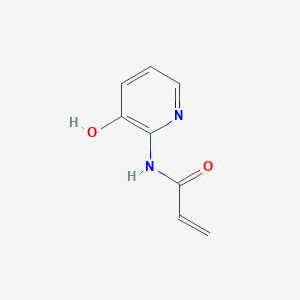
![2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12584608.png)
![2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-](/img/structure/B12584613.png)
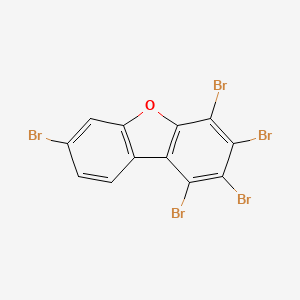
![N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584663.png)
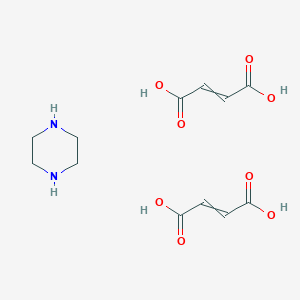

![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)
![Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12584700.png)
